molecular formula C15H26N2O4 B1413545 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate CAS No. 1934831-18-1

3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate

Cat. No. B1413545
CAS RN: 1934831-18-1
M. Wt: 298.38 g/mol
InChI Key: VOIWKGSQCNYLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate, also known as DBT-DCH, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. DBT-DCH has been found to possess a wide range of properties such as antioxidant, anti-inflammatory, and antifungal activities, as well as its ability to inhibit the growth of certain bacteria. Additionally, DBT-DCH has been found to be non-toxic and non-carcinogenic, making it a promising compound for further research and development.

Mechanism of Action

The exact mechanism of action of 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate is still not fully understood. However, it is believed that 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression. Furthermore, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as alpha-amylase and alpha-glucosidase, which are involved in the digestion of carbohydrates.
Biochemical and Physiological Effects
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression. Furthermore, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as alpha-amylase and alpha-glucosidase, which are involved in the digestion of carbohydrates. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to possess anti-inflammatory and antioxidant activities, as well as its ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate in laboratory experiments include its availability, low toxicity, and non-carcinogenic properties. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further research and development. However, there are some limitations to using 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate in laboratory experiments, such as its relatively low solubility in water and its instability in the presence of light and air.

Future Directions

The potential future directions for research on 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate include further investigation of its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted to explore the potential use of 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate as an

Scientific Research Applications

3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been studied for its potential applications in various scientific fields. It has been found to have antioxidant, anti-inflammatory, and antifungal activities, as well as its ability to inhibit the growth of certain bacteria. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to be non-toxic and non-carcinogenic, making it a promising compound for further research and development. In particular, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been studied for its potential use as an anti-aging agent.

properties

IUPAC Name

ditert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-8-10-7-11(9-16)17(10)13(19)21-15(4,5)6/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIWKGSQCNYLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)N2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.